molecular formula C21H22N2O3 B14154687 3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005072-45-6

3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B14154687
CAS No.: 1005072-45-6
M. Wt: 350.4 g/mol
InChI Key: QJJLUJITDYPBBY-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole ring system, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual HF . The oxidative aromatization of the resulting oxazolines to oxazoles can be achieved using commercial activated and amorphous manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide in flow processes helps avoid common issues such as reagent adherence to surfaces and blockages .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which are important intermediates in the synthesis of biologically active compounds .

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . detailed studies on its exact mechanism of action are still ongoing.

Properties

CAS No.

1005072-45-6

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C21H22N2O3/c1-14(2)13-17-18-19(26-23(17)16-11-7-4-8-12-16)21(25)22(20(18)24)15-9-5-3-6-10-15/h3-12,14,17-19H,13H2,1-2H3

InChI Key

QJJLUJITDYPBBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1C4=CC=CC=C4

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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